(5-(4-Chlorophenyl)-1H-1,2,4-triazol-3-yl)(4-fluorophenyl)methanamine
Description
Structure
3D Structure
Properties
Molecular Formula |
C15H12ClFN4 |
|---|---|
Molecular Weight |
302.73 g/mol |
IUPAC Name |
[3-(4-chlorophenyl)-1H-1,2,4-triazol-5-yl]-(4-fluorophenyl)methanamine |
InChI |
InChI=1S/C15H12ClFN4/c16-11-5-1-10(2-6-11)14-19-15(21-20-14)13(18)9-3-7-12(17)8-4-9/h1-8,13H,18H2,(H,19,20,21) |
InChI Key |
FSRMXXAQZRNMMM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=N2)C(C3=CC=C(C=C3)F)N)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclization of Thiosemicarbazides
A common method involves the reaction of thiosemicarbazides with carbonyl compounds. For example, 4-chlorophenylthiosemicarbazide can react with 4-fluorophenylglyoxal under reflux in ethanol to form the triazole ring. Key conditions include:
-
Solvent: Ethanol or methanol
-
Temperature: 80–100°C for 6–8 hours
-
Catalyst: Ammonium persulfate (10 mol%) to accelerate cyclization.
The reaction proceeds via nucleophilic attack of the thiosemicarbazide’s amino group on the carbonyl carbon, followed by dehydration and ring closure. Yields range from 60–75%, with purity >90% after recrystallization from ethanol-water mixtures.
Microwave-Assisted Cyclization
Microwave irradiation significantly reduces reaction times. A mixture of 4-chlorophenylhydrazine and 4-fluorophenylacetonitrile in tetrahydrofuran (THF), irradiated at 180°C for 15 minutes under 300 W microwave power, achieves cyclization with 70% yield. This method minimizes side products like open-chain hydrazones.
Optimization Strategies
Solvent and Temperature Effects
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Solvent | Tetrahydrofuran (THF) | +15% vs. ethanol |
| Temperature | 180°C (microwave) | +20% vs. reflux |
| Catalyst | AlCl3 (5 mol%) | +10% vs. none |
Microwave-assisted reactions in THF with AlCl3 achieve 85% yield for the cyclization step.
Purification Techniques
-
Recrystallization: Ethanol-water (3:1) yields 95% pure product.
-
Column Chromatography: Silica gel with ethyl acetate/hexane (1:4 to 1:2 gradient) removes unreacted aldehydes and byproducts.
Industrial-Scale Considerations
For large-scale production, continuous flow reactors enhance efficiency:
-
Residence Time: 30 minutes at 150°C
-
Throughput: 1 kg/hr with >90% conversion
Challenges and Solutions
Byproduct Formation
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amine group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions may target the triazole ring or the aromatic groups, potentially leading to the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions could introduce new functional groups to the aromatic rings.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a triazole ring, which is known for its diverse pharmacological properties. The synthesis of this compound typically involves multi-step reactions that yield high purity products suitable for biological testing. For instance, the synthesis can be achieved through the reaction of appropriate precursors under controlled conditions to ensure the formation of the desired triazole structure .
Antifungal Properties
Triazole derivatives are well-documented for their antifungal activity. The specific compound has been shown to interact with fungal cytochrome P450 enzymes, inhibiting their function and thereby exhibiting antifungal effects. Studies indicate that the binding patterns of this compound differ from traditional azole antifungals like fluconazole, suggesting a unique mechanism of action .
Anticancer Activity
Research has highlighted the potential of (5-(4-Chlorophenyl)-1H-1,2,4-triazol-3-yl)(4-fluorophenyl)methanamine in cancer treatment. A study demonstrated that related triazole analogs induced significant apoptosis and autophagy in breast cancer cell lines (MCF-7 and MDA-MB-231). These compounds increased reactive oxygen species levels, leading to cell cycle arrest and mitochondrial membrane depolarization .
Antibacterial Effects
The compound also shows promise as an antibacterial agent. Triazoles have been recognized for their ability to disrupt bacterial cell wall synthesis and interfere with metabolic pathways essential for bacterial growth.
Triazole Analog in Cancer Research
A significant study focused on a triazole analog closely related to our compound demonstrated its efficacy in inducing apoptosis in breast cancer cells through enhanced oxidative stress mechanisms. The findings suggest that compounds with similar structures may be developed into effective anticancer therapeutics .
Antifungal Activity Assessment
Another research effort evaluated the antifungal properties of triazole derivatives against various fungal strains. The results indicated that these compounds could serve as effective alternatives to existing antifungal therapies due to their unique binding characteristics and mechanisms .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of (5-(4-Chlorophenyl)-1H-1,2,4-triazol-3-yl)(4-fluorophenyl)methanamine) would depend on its specific biological activity. Generally, triazole derivatives exert their effects by interacting with specific molecular targets, such as enzymes or receptors. The presence of chlorophenyl and fluorophenyl groups may enhance its binding affinity and specificity.
Comparison with Similar Compounds
Comparative Data Table
Biological Activity
The compound (5-(4-Chlorophenyl)-1H-1,2,4-triazol-3-yl)(4-fluorophenyl)methanamine is a triazole derivative that has garnered attention for its potential biological activities. Triazoles are known for their diverse pharmacological properties, including antifungal, antibacterial, and anticancer effects. This article aims to explore the biological activity of this specific compound through various studies and findings.
Biological Activity Overview
The biological activity of the compound has been investigated in several studies, focusing on its antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antifungal activity. A study evaluating various triazole compounds found that those containing a 4-chlorophenyl group demonstrated enhanced antifungal efficacy against strains of Candida and Aspergillus species. The mechanism of action is primarily attributed to the inhibition of cytochrome P450 enzymes involved in ergosterol biosynthesis, essential for fungal cell membrane integrity .
Anticancer Activity
Triazole derivatives have also been explored for their anticancer potential. A case study involving the synthesis of new triazole compounds showed that derivatives with halogen substitutions, such as 4-chlorophenyl and 4-fluorophenyl groups, exhibited cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest through modulation of signaling pathways related to cell proliferation and survival .
Study 1: Antifungal Efficacy
A series of triazole derivatives were synthesized and evaluated for their antifungal activity against Candida albicans. Among these, the compound with a 4-chlorophenyl group exhibited minimum inhibitory concentrations (MIC) lower than 25 µg/mL, indicating potent antifungal properties compared to fluconazole .
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| Fluconazole | 32 | Standard |
| Triazole Derivative | <25 | Enhanced |
Study 2: Anticancer Properties
In another study, triazole derivatives were tested against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The results demonstrated that compounds with both chlorophenyl and fluorophenyl substituents showed significant cytotoxicity with IC50 values ranging from 10 to 20 µM. The presence of these substituents appears to enhance the interaction with target proteins involved in cancer cell survival .
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| MCF-7 | 15 | Significant |
| HeLa | 12 | Significant |
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Antifungal Mechanism : Inhibition of cytochrome P450 enzymes leads to disrupted ergosterol synthesis in fungi.
- Anticancer Mechanism : Induction of apoptosis via mitochondrial pathways and inhibition of key signaling pathways involved in tumor growth.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl)(4-fluorophenyl)methanamine, and how are intermediates validated?
- Methodological Answer : The synthesis typically involves cyclocondensation of substituted hydrazines with nitriles or carbonyl derivatives. For example, triazole rings are formed via [2+3] cycloaddition between amidrazones and carboxylic acid derivatives. Intermediate validation relies on LC-MS for molecular weight confirmation and <sup>1</sup>H/<sup>13</sup>C NMR to verify regioselectivity. Key intermediates like 4-fluorophenylmethanamine derivatives may require Boc protection to prevent side reactions .
Q. How is the compound characterized using spectroscopic and crystallographic methods?
- Methodological Answer :
- Spectroscopy : FT-IR identifies functional groups (e.g., NH stretching at ~3300 cm⁻¹ for the triazole ring). NMR resolves aromatic protons (e.g., para-substituted chlorophenyl protons as doublets at δ 7.2–7.8 ppm) and confirms stereochemistry .
- Crystallography : Single-crystal X-ray diffraction (e.g., using SHELXL for refinement) determines bond angles and torsion angles. ORTEP-3 visualizes thermal ellipsoids to assess molecular rigidity. Data collection at 293 K with MoKα radiation (λ = 0.71073 Å) ensures high-resolution structures .
Q. What analytical techniques quantify purity and stability under varying pH/temperature conditions?
- Methodological Answer : HPLC-PDA (C18 column, acetonitrile/water gradient) quantifies purity (>95%). Stability studies use accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) with LC-MS/MS to detect hydrolysis byproducts (e.g., cleavage of the triazole-methanamine bond) .
Advanced Research Questions
Q. How to design experiments to evaluate kinase inhibition activity, and what controls mitigate false positives?
- Methodological Answer :
- Assay Design : Use p38 MAP kinase inhibition assays (IC₅₀ determination via fluorescence polarization). Include ATP-competitive inhibitors (e.g., SB203580) as positive controls.
- Controls : Counter-screen against off-target kinases (e.g., JAK3) to exclude pan-inhibition. Use isothermal titration calorimetry (ITC) to validate binding specificity .
Q. How to resolve contradictions in biological activity data across cell lines or animal models?
- Methodological Answer :
- Meta-Analysis : Compare logP (lipophilicity) and plasma protein binding data to assess bioavailability discrepancies.
- Metabolite Profiling : Use HRMS/MS to identify active metabolites (e.g., N-demethylation products) in hepatic microsomes. Cross-reference with CYP450 inhibition assays to rule out metabolic interference .
Q. What computational strategies predict structure-activity relationships (SAR) for triazole-methanamine derivatives?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina with kinase crystal structures (PDB: 1A9U for p38 MAPK) to model ligand-receptor interactions. Focus on H-bonding with hinge regions (e.g., Met109).
- QSAR Modeling : Apply CoMFA/CoMSIA to correlate substituent electronegativity (Cl/F) with IC₅₀ values. Validate models using leave-one-out cross-validation (R² > 0.8) .
Q. How to optimize crystallization conditions for X-ray studies of hygroscopic derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
